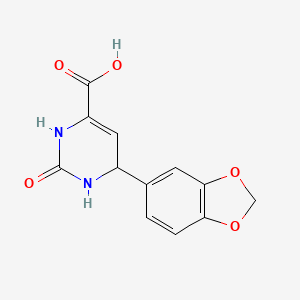

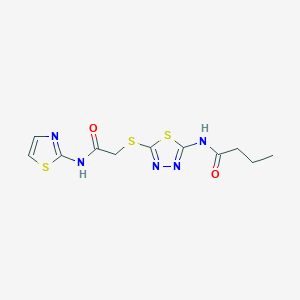

![molecular formula C23H21F3N4 B2394274 N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477235-66-8](/img/structure/B2394274.png)

N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antitubercular Agents

Compounds with pyrrolo[2,3-d]pyrimidine moiety, such as the one , have been explored as potential antitubercular agents . In a study, a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives was synthesized, and their structure–activity relationships were analyzed . Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis .

Antibacterial and Antifungal Applications

Pyrrolo[2,3-d]pyrimidine compounds have been found to have broad biological applications, including antibacterial and antifungal activities . This makes them a promising area of study for the development of new antimicrobial drugs.

Adenosine A1 and A3 Receptor Modulation

These compounds have also been studied as potential modulators of adenosine A1 and A3 receptors . This could have implications for the treatment of various neurological and cardiovascular disorders.

Protein-Kinase B Inhibition

Pyrrolo[2,3-d]pyrimidine compounds have been identified as potential inhibitors of protein-kinase B , which plays a key role in cellular processes such as glucose metabolism, cell proliferation, apoptosis, transcription and cell migration.

Anti-Inflammatory Applications

These compounds have shown potential for anti-inflammatory applications . This could make them useful in the treatment of conditions characterized by inflammation.

Anticancer Applications

Pyrrolo[2,3-d]pyrimidine compounds have been studied for their potential anticancer applications . They could be used in the development of new therapies for various types of cancer.

Antiviral Applications

These compounds have also been studied for their potential antiviral applications . This could lead to the development of new antiviral drugs.

Anti-Mycobacterial Activities

Finally, these compounds have been found to have anti-mycobacterial activities . This could make them a promising area of study for the development of new treatments for mycobacterial infections.

properties

IUPAC Name |

N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N4/c1-2-3-12-27-21-20-19(16-8-5-4-6-9-16)14-30(22(20)29-15-28-21)18-11-7-10-17(13-18)23(24,25)26/h4-11,13-15H,2-3,12H2,1H3,(H,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDBMCRPLDLXCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C2C(=CN(C2=NC=N1)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2394195.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2394197.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2394201.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2394202.png)

![4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide](/img/structure/B2394204.png)

![N1-(2-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2394205.png)

![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2394211.png)

![4-Nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2394213.png)